molecular formula C10H7ClF3IOS B14057536 1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057536
M. Wt: 394.58 g/mol
InChI Key: LQHOQXPZVIGRSF-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethylthio groups can influence its reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[2-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,1H3

InChI Key

LQHOQXPZVIGRSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)I)Cl

Origin of Product

United States

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